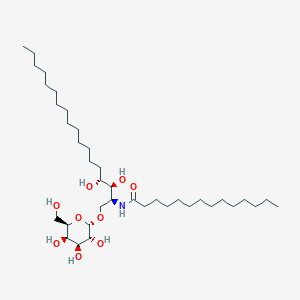
1-O-(alpha-D-galactopyranosyl)-N-tetradecanoylphytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-O-(alpha-D-galactopyranosyl)-N-tetradecanoylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a tetradecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose and a tetradecanoic acid.
Scientific Research Applications
Synthesis and Structural Analysis
- Total Synthesis of Related Compounds : Research has achieved the total synthesis of compounds related to 1-O-(alpha-D-galactopyranosyl)-N-tetradecanoylphytosphingosine, such as globotriaosyl-E and Z-ceramides and isoglobotriaosyl-E-ceramide. This demonstrates advanced capabilities in the stereoselective synthesis of complex glycosphingolipids (Koike et al., 1987).
Glycosylation Studies
- Synthesis of Glycosides : The synthesis of specific glycosides, such as alpha-D-galactopyranosyl-binding isolectins from Bandeiraea simplicifolia seeds, highlights the diverse applications in studying carbohydrate-protein interactions and developing biochemical tools (Murphy & Goldstein, 1977).
Biochemical Applications
- Development of Inhibitors : Synthesis of nucleoside methylenediphosphonate sugars as potential inhibitors of glycosyltransferases, involving alpha-D-galactopyranosyl 1-(methylenediphosphonate), showcases the compound's relevance in biochemical research aimed at exploring the role of glycosyltransferases in processes like metastasis (Vaghefi et al., 1987).
Carbohydrate Chemistry
- Crystal Structure Analysis : Studies on the X-ray crystal structure of galabiose, O-alpha-D-galactopyranosyl-(1---4)-D-galactopyranose, contribute to a deeper understanding of carbohydrate structure and bonding, which is essential in designing derivatives and analogs for varied applications (Svensson et al., 1986).
Polymer Science
- Polymerization and Synthetic Applications : The ring-opening polymerization of new disaccharide monomers, leading to the formation of synthetic galactomannans with anti-HIV activity, demonstrates the compound's potential in developing novel biologically active polymers (Budragchaa et al., 2015).
properties
Molecular Formula |
C38H75NO9 |
|---|---|
Molecular Weight |
690 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetradecanamide |
InChI |
InChI=1S/C38H75NO9/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-31(41)34(43)30(29-47-38-37(46)36(45)35(44)32(28-40)48-38)39-33(42)27-25-23-21-19-16-14-12-10-8-6-4-2/h30-32,34-38,40-41,43-46H,3-29H2,1-2H3,(H,39,42)/t30-,31+,32+,34-,35-,36-,37+,38-/m0/s1 |
InChI Key |
RDQPYNDNISLBGF-ZORUMLJWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




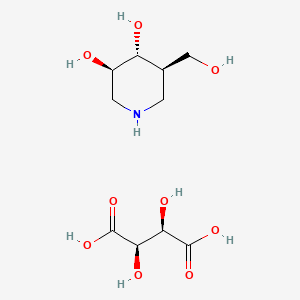
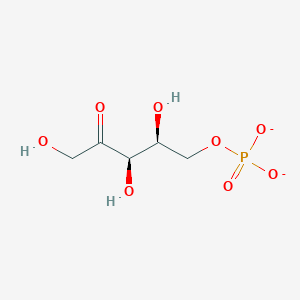
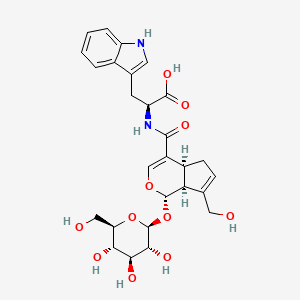
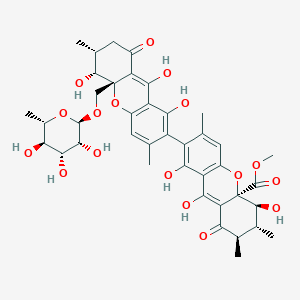
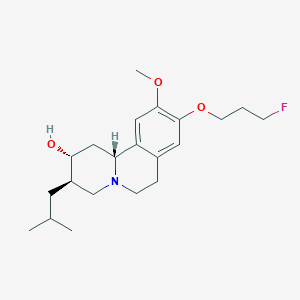
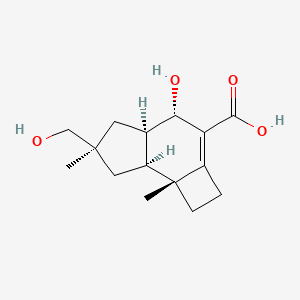

![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260955.png)


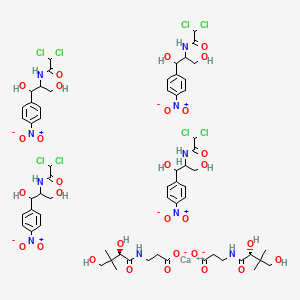
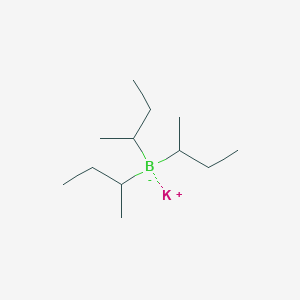
![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)